An In-depth Technical Guide to 2,7-Dichlorothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2,7-Dichlorothiazolo[5,4-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Thiazolo[5,4-c]pyridine Scaffold
The fusion of a thiazole and a pyridine ring gives rise to the thiazolopyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This bicyclic structure is present in a variety of biologically active molecules and serves as a versatile template for the design of novel therapeutic agents. The arrangement of the nitrogen and sulfur atoms within the fused ring system, along with the potential for diverse substitution patterns, allows for the fine-tuning of physicochemical properties and biological activity. Among the various isomers, the thiazolo[5,4-c]pyridine core, while less explored than its [5,4-b] counterpart, presents a unique electronic and steric profile for interaction with biological targets.
This technical guide focuses specifically on 2,7-dichlorothiazolo[5,4-c]pyridine , a key intermediate for the synthesis of a range of functionalized derivatives. The presence of two reactive chlorine atoms on the pyridine ring opens up avenues for selective modification, making it a valuable building block for creating libraries of compounds for drug screening. This document will provide a comprehensive overview of the basic properties, a plausible synthetic approach, the expected reactivity, and the potential applications of this compound, with a particular emphasis on its role in the development of kinase inhibitors.
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for 2,7-dichlorothiazolo[5,4-c]pyridine, the following properties are presented as a combination of available information and expert predictions based on analogous structures.
Core Physical Properties
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | Based on chemical structure. |
| Molecular Weight | 205.06 g/mol | Calculated from the molecular formula. |
| CAS Number | 884860-61-1 | [1] |
| Appearance | Likely a white to off-white solid | Common for similar heterocyclic compounds. |
| Melting Point | Not available (Predicted: >150 °C) | Expected to be a crystalline solid with a relatively high melting point due to its rigid, planar structure. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | The hydrophobic nature of the dichlorinated aromatic system suggests limited aqueous solubility. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0-8.2 | d | ~5-6 |
| H-6 | ~7.4-7.6 | d | ~5-6 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the electronic effects of the fused thiazole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155-160 |
| C-4 | ~138-142 |
| C-6 | ~120-125 |
| C-7 | ~148-152 |
| C-7a | ~150-155 |
| C-3a | ~128-132 |
Synthesis of the 2,7-Dichlorothiazolo[5,4-c]pyridine Core
While a specific, detailed experimental protocol for the synthesis of 2,7-dichlorothiazolo[5,4-c]pyridine is not widely published, a plausible synthetic route can be devised based on established methodologies for constructing thiazolopyridine scaffolds.[4][5] The following proposed synthesis illustrates a logical pathway starting from commercially available materials.
Proposed Synthetic Protocol
Step 1: Thiocyanation of 3,5-Dichloropyridin-4-amine
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To a solution of 3,5-dichloropyridin-4-amine in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate (KSCN).
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Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in the same solvent. The bromine will react with the thiocyanate to form a reactive thiocyanogen species in situ.
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Stir the reaction mixture at low temperature for a specified period, allowing for the electrophilic substitution of a thiocyanate group onto the pyridine ring, likely at the 2-position.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiocyanated intermediate.
Causality Behind Experimental Choices: The use of an in-situ generated electrophile from KSCN and Br₂ is a common and effective method for introducing a thiocyanate group onto an electron-rich aromatic ring. The low temperature helps to control the reactivity of bromine and minimize side reactions.
Step 2: Cyclization to form the Thiazolo[5,4-c]pyridine Ring
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The crude thiocyanated intermediate from the previous step is dissolved in a suitable solvent, such as ethanol or a higher boiling point solvent like DMF.
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An acid or base catalyst is added to promote the intramolecular cyclization. For instance, a strong acid like hydrochloric acid or a base like sodium ethoxide can be employed.
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The reaction mixture is heated to reflux to facilitate the ring-closure reaction, where the amino group attacks the carbon of the thiocyanate group.
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Monitor the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, the reaction mixture is worked up by neutralizing the catalyst and extracting the product into an organic solvent.
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The crude product is purified by column chromatography on silica gel to yield 2,7-dichlorothiazolo[5,4-c]pyridine.
Causality Behind Experimental Choices: The choice of an acid or base catalyst depends on the specific nature of the substrate and the desired reaction conditions. Heating is often necessary to overcome the activation energy for the intramolecular cyclization.
Reactivity and Functionalization
The chemical reactivity of 2,7-dichlorothiazolo[5,4-c]pyridine is dominated by the two chlorine atoms on the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SₙAr). The regioselectivity of these reactions is a key consideration for its use as a synthetic building block.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the ring and activates the chlorine atoms at the 2- and 7-positions towards nucleophilic attack.[6][7][8] The relative reactivity of the C2 and C7 positions will depend on both electronic and steric factors.
Factors Influencing Regioselectivity:
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Electronic Effects: The position para to the pyridine nitrogen (C7) is generally more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. The C2 position, being ortho to the nitrogen, is also activated.
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Steric Hindrance: The steric bulk of the incoming nucleophile and any existing substituents can influence the site of attack. The C2 position, being adjacent to the fused thiazole ring, may be more sterically hindered than the C7 position.
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Reaction Conditions: The choice of solvent, temperature, and the nature of the nucleophile can all play a role in determining the regiochemical outcome of the substitution reaction.
It is plausible that under many conditions, nucleophilic attack will preferentially occur at the more electronically activated and potentially less sterically hindered C7 position. However, this is a prediction, and the actual regioselectivity would need to be determined experimentally for each specific reaction.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thiazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[4][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the thiazolopyridine core can mimic the hinge-binding interactions of the adenine ring of ATP.
The 2,7-dichlorothiazolo[5,4-c]pyridine scaffold is a valuable starting point for the synthesis of kinase inhibitors for several reasons:
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Hinge-Binding Motif: The nitrogen atoms in the thiazolopyridine core can form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.
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Vectors for Substitution: The two chlorine atoms provide orthogonal handles for introducing various substituents. One position can be functionalized to interact with the hinge region, while the other can be modified to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
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Modulation of Physicochemical Properties: The substituents introduced at the C2 and C7 positions can be used to optimize the solubility, metabolic stability, and pharmacokinetic profile of the resulting inhibitor.
This strategic functionalization allows for the generation of a diverse library of compounds that can be screened against a panel of kinases to identify potent and selective inhibitors for various therapeutic targets.
Conclusion
2,7-Dichlorothiazolo[5,4-c]pyridine, while not as extensively studied as its isomers, represents a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its key features are the two reactive chlorine atoms that allow for selective functionalization through nucleophilic aromatic substitution. This reactivity, combined with the inherent biological relevance of the thiazolopyridine scaffold, makes it an attractive starting material for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases. Further experimental investigation into the precise physical properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.
References
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [online] Available at: [Link] [Accessed 7 Jan. 2026].
- Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4078.
-
MDPI. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
National Center for Biotechnology Information. (2021). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [online] Available at: [Link] [Accessed 7 Jan. 2026].
- RSC Publishing. (2024).
-
National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
National Center for Biotechnology Information. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
ResearchGate. (2014). Crystal structure of 1-(thiazolo[5,4-b] pyridin-2-yl) hydrazine, C6H6N4S. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
Chegg.com. (2023). Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
ResearchGate. (2014). Crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]- pyridine, C11H10N4S. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
ResearchGate. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
ResearchGate. (2011). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
EPFL. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
ChemRxiv. (2022). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [online] Available at: [Link] [Accessed 7 Jan. 2026].
- RSC Publishing. (2024).
-
National Center for Biotechnology Information. (2019). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. [online] Available at: [Link] [Accessed 7 Jan. 2026].
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [online] Available at: [Link] [Accessed 7 Jan. 2026].
Sources
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]


